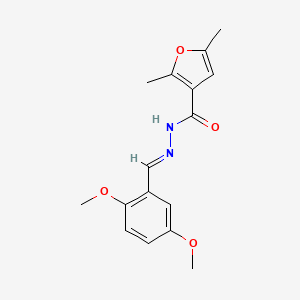

N'-(2,5-dimethoxybenzylidene)-2,5-dimethyl-3-furohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

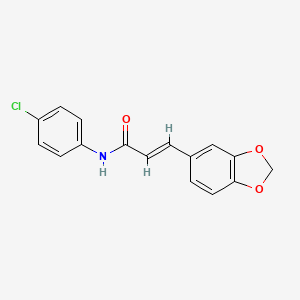

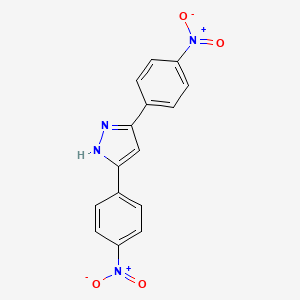

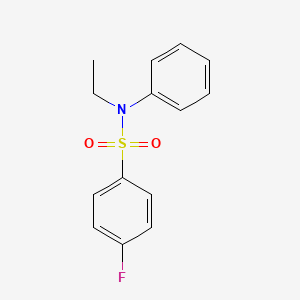

This section provides an overview of the structural and functional characteristics of benzohydrazide derivatives, emphasizing their relevance in chemical synthesis and potential applications. These compounds often feature in the synthesis of heterocyclic compounds, with variations in the substituents on the benzylidene and hydrazide components influencing their chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of benzohydrazide derivatives, including those similar to "N'-(2,5-dimethoxybenzylidene)-2,5-dimethyl-3-furohydrazide", typically involves the condensation of appropriate benzaldehydes with hydrazides. Mkadmh et al. (2020) describe an efficient synthesis approach, using FTIR, 1H NMR, 13C NMR, and MS for characterization, followed by single-crystal X-ray diffraction for structural confirmation (Mkadmh et al., 2020).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is often elucidated using X-ray crystallography, which reveals details about their geometric configuration, intermolecular hydrogen bonding, and overall molecular stability. The study by Mkadmh et al. (2020) provides insight into the molecular structure through computational analysis, including density functional theory (DFT) calculations to predict stability and geometry (Mkadmh et al., 2020).

Chemical Reactions and Properties

Benzohydrazide derivatives participate in various chemical reactions, including further condensation reactions, nucleophilic substitutions, and cyclization reactions, leading to a wide range of heterocyclic compounds. These reactions are influenced by the electronic and steric properties of the substituents on the benzylidene and hydrazide moieties.

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystallinity of benzohydrazide derivatives can vary significantly based on their molecular structure. The presence of dimethoxy groups, as in the compound of interest, typically affects the compound's solubility in organic solvents and its melting point.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of benzohydrazide derivatives are dictated by their functional groups. The electron-donating dimethoxy groups can influence the compound's reactivity towards electrophilic and nucleophilic agents, affecting its participation in various chemical reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research in this area often involves the synthesis and detailed characterization of compounds with potential bioactive or material applications. For instance, studies on the synthesis of various hydrazone and Schiff base compounds, similar in structural complexity to the query compound, detail their preparation, structural elucidation, and potential for forming supramolecular structures or complexes with metals. These compounds are characterized using techniques like NMR, FT-IR, and X-ray crystallography to determine their molecular and crystal structures, providing insights into their chemical behavior and potential functional applications (Shujah et al., 2013), (Meng et al., 2014).

Biological and Antimicrobial Activities

Several studies focus on the biological activities of synthesized compounds, including their antibacterial, antifungal, antileishmanial, and enzyme inhibition properties. These activities are attributed to the structural features of the compounds, such as the presence of the azomethine group or specific substitutions on the phenyl ring, which may interact with biological targets or inhibit the growth of pathogens (Aziz‐ur‐Rehman et al., 2014), (Sirajuddin et al., 2013).

Material Science and Catalysis

Research also extends to the material science domain, where synthesized compounds are explored for their potential as catalysts in chemical reactions or as components in material fabrication. For example, studies on the preparation of dioxomolybdenum(VI) complexes with hydrazone ligands demonstrate their catalytic properties, which could be relevant for various industrial applications (Xue et al., 2013).

Environmental and Analytical Applications

Some compounds are investigated for their environmental or analytical applications, such as in the detection of metals or other analytes. Research in this area may involve the development of fluorescent chemosensors or the investigation of electrochemical properties for sensing applications (Sharma et al., 2019), (Souza et al., 2017).

Eigenschaften

IUPAC Name |

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-10-7-14(11(2)22-10)16(19)18-17-9-12-8-13(20-3)5-6-15(12)21-4/h5-9H,1-4H3,(H,18,19)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCLGWZFASQZPY-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NN=CC2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5551568.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5551574.png)

![6-(1-azepanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5551580.png)

![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5551597.png)

![5-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B5551605.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-methylacetamide](/img/structure/B5551610.png)

![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide](/img/structure/B5551615.png)

![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5551621.png)

![2-(2-naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5551639.png)

![2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B5551642.png)

![9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)